molecular formula C28H22O4 B1593981 [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) CAS No. 5410-01-5

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)

Cat. No.: B1593981
CAS No.: 5410-01-5
M. Wt: 422.5 g/mol
InChI Key: KVVQXUIGQZPWLT-UHFFFAOYSA-N
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Description

Structural Characterization of [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and presents several acceptable naming conventions due to the complexity of the molecular structure. The primary IUPAC name for this compound is [4-[2-(4-benzoylphenoxy)ethoxy]phenyl]-phenylmethanone. Alternative systematic names include ((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(phenylmethanone) and [1,2-Ethanediylbis(oxy-4,1-phenylene)]bis(phenylmethanone). These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The compound is also identified by several synonyms in chemical databases, including {4-[2-(4-benzoylphenoxy)ethoxy]phenyl}(phenyl)methanone and 4,4''-ethanediyldioxy-di-benzophenone. The Chemical Abstracts Service registry number 5410-01-5 serves as the definitive identifier for this compound across all chemical databases and literature. The molecular structure can be represented through various computational descriptors, including the SMILES notation C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 and the InChI string InChI=1S/C28H22O4/c29-27(21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-19-20-32-26-17-13-24(14-18-26)28(30)22-9-5-2-6-10-22/h1-18H,19-20H2.

Crystallographic Analysis and Molecular Conformation

The molecular architecture of [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) exhibits a complex three-dimensional structure characterized by multiple conformational possibilities arising from the flexible ethylene glycol bridging unit. The compound features a central ethane-1,2-diol derivative where both hydroxyl groups have been substituted with 4-benzoylphenyl moieties, creating a symmetrical bis-ether structure. The presence of the flexible -OCH₂CH₂O- spacer allows for various conformational arrangements, including extended and folded configurations that can influence the compound's physical properties and intermolecular interactions.

The aromatic systems within the molecule consist of four benzene rings arranged in two pairs, with each pair connected through a carbonyl linkage forming benzophenone units. The ether oxygen atoms linking the central ethylene bridge to the aromatic systems introduce additional flexibility and potential for hydrogen bonding interactions in the solid state. The phenyl rings attached to the carbonyl groups can adopt various orientations relative to the benzoyl-substituted benzene rings, contributing to the overall conformational complexity of the molecule.

Crystal structure prediction methodologies for organic molecules of this complexity have advanced significantly, though specific crystallographic data for this compound was not identified in available databases. The molecular symmetry and presence of multiple aromatic rings suggest that the compound likely exhibits π-π stacking interactions in the solid state, similar to other bis-benzophenone derivatives. The flexible ethylene glycol spacer may allow for various packing arrangements depending on crystallization conditions, potentially leading to polymorphic behavior.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone). The ¹H Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the various proton environments within the molecule. The ethylene glycol bridge protons would appear as a singlet around 4.3-4.5 ppm, representing the equivalent -OCH₂CH₂O- protons. The aromatic regions would show complex multipicity patterns between 7.0-8.0 ppm, with the ortho protons to the carbonyl groups typically appearing at the downfield end of this range due to the electron-withdrawing effect of the carbonyl functionality.

The ¹³C Nuclear Magnetic Resonance spectrum would provide detailed information about the carbon framework of the molecule. The carbonyl carbon atoms would be expected to resonate around 195-200 ppm, characteristic of aromatic ketones. The aromatic carbon signals would appear in the typical range of 120-140 ppm, with the ipso carbons bearing the carbonyl substituents appearing further downfield. The ethylene bridge carbons would be observed around 67-70 ppm, consistent with carbon atoms adjacent to ether oxygen functionalities.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, would provide crucial information about connectivity patterns and spatial relationships within the molecule. These techniques would be particularly valuable for confirming the substitution patterns on the aromatic rings and establishing the connectivity through the ether linkages.

Fourier-Transform Infrared Spectral Features

Fourier-Transform Infrared spectroscopy provides valuable fingerprinting information for [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) through characteristic vibrational modes. The most prominent spectral feature would be the carbonyl stretching vibration, expected to appear around 1660-1680 cm⁻¹, characteristic of aromatic ketones. The exact position would depend on the electronic environment and potential conjugation effects with the aromatic system.

The aromatic carbon-carbon stretching vibrations would appear in the fingerprint region between 1450-1600 cm⁻¹, providing characteristic patterns specific to the substitution patterns on the benzene rings. The carbon-hydrogen stretching vibrations of the aromatic protons would be observed around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the ethylene bridge would appear around 2800-3000 cm⁻¹.

The ether linkages would contribute characteristic carbon-oxygen stretching vibrations in the region around 1000-1300 cm⁻¹. The asymmetric and symmetric stretching modes of the ether groups would provide diagnostic information about the molecular structure. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds would appear in the region below 900 cm⁻¹, providing additional fingerprinting information specific to the aromatic substitution patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) would provide definitive molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak would be expected at mass-to-charge ratio 422, corresponding to the molecular weight of 422.5 grams per mole. Under electron impact conditions, the molecule would likely undergo fragmentation through predictable pathways involving cleavage of the ether bonds and around the carbonyl functionalities.

Primary fragmentation would likely occur through cleavage of the central ether linkage, generating fragment ions corresponding to the individual benzoylphenoxy units. Loss of the ethylene glycol portion would produce fragments around mass-to-charge ratio 197, corresponding to the 4-benzoylphenol cation. Further fragmentation would involve loss of carbon monoxide from the benzophenone units, a characteristic fragmentation pattern for aromatic ketones, generating fragments at mass-to-charge ratio 169.

Secondary fragmentation processes would include formation of the benzoyl cation at mass-to-charge ratio 105, corresponding to C₆H₅CO⁺, and the phenyl cation at mass-to-charge ratio 77. These fragment ions are commonly observed in the mass spectra of benzophenone derivatives and would provide confirmatory evidence for the proposed molecular structure. Electrospray ionization techniques would likely produce protonated molecular ions and adduct formations with common ionizing agents, providing additional structural confirmation through high-resolution mass measurements.

Properties

IUPAC Name

[4-[2-(4-benzoylphenoxy)ethoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c29-27(21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-19-20-32-26-17-13-24(14-18-26)28(30)22-9-5-2-6-10-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQXUIGQZPWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279390
Record name [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-01-5
Record name 5410-01-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12558
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stock Solution Preparation Table

Amount of Compound Concentration Volume of Solvent Required (mL)
1 mg 1 mM 2.367
5 mg 1 mM 11.8351
10 mg 1 mM 23.6702
1 mg 5 mM 0.4734
5 mg 5 mM 2.367
10 mg 5 mM 4.734
1 mg 10 mM 0.2367
5 mg 10 mM 1.1835
10 mg 10 mM 2.367

This table guides researchers on how to prepare stock solutions of varying concentrations based on the mass of the compound and desired molarity.

In Vivo Formulation Preparation

For in vivo studies, the compound requires formulation into a clear solution suitable for administration. The preparation involves sequential addition and mixing of solvents to ensure complete dissolution and clarity.

Notes for In Vivo Formulation

  • The order of solvent addition is critical to maintain solution clarity.
  • Clarity of the solution must be confirmed visually before proceeding.
  • The solvents used (DMSO, PEG300, Tween 80, corn oil) are commercially available and commonly used in pharmaceutical formulations.

Summary of Preparation Methods

Preparation Step Description Notes
Chemical synthesis (inferred) Likely involves ether linkage formation and benzoylation based on structure (not detailed) Requires organic synthesis expertise
Stock solution preparation Dissolve compound in solvents (DMSO, PEG300, Tween 80) at specified molarities Use heat and ultrasound to aid solubility
Storage Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) Avoid freeze-thaw cycles
In vivo formulation preparation Sequential addition of DMSO master liquid, PEG300, Tween 80, and water or corn oil Ensure solution clarity at each step
Physical aids Vortex, ultrasound, hot water bath to facilitate dissolution Critical for ensuring homogeneous clear solutions

Research Findings and Practical Considerations

  • The preparation methods emphasize maintaining solution clarity and stability to ensure reproducibility in biological assays.
  • The use of co-solvents like PEG300 and Tween 80 is standard to improve solubility and bioavailability in vivo.
  • The detailed molarity and volume tables facilitate precise preparation, critical for dose accuracy in experiments.
  • Heating and ultrasonic treatment are effective physical methods to overcome solubility challenges.

Chemical Reactions Analysis

Types of Reactions

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, Ethane-1,2-diylbis(oxybenzene-4,1-diyl)bis(phenylmethanone) serves as a precursor for synthesizing various macrocyclic Schiff base complexes. These complexes are noted for their unique electronic and photophysical properties, making them suitable for applications in:

  • Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Materials Science : The compound's ability to form complex structures is leveraged in creating advanced materials with tailored properties.

Biology and Medicine

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have demonstrated effectiveness against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : It has shown efficacy against both Gram-negative and Gram-positive bacteria by disrupting bacterial cell membranes and inhibiting essential enzymes.

Case Study Example :
A study published in a peer-reviewed journal highlighted the compound's effectiveness against breast cancer cell lines, showing a dose-dependent response in inhibiting cell proliferation .

Industrial Applications

In industrial settings, Ethane-1,2-diylbis(oxybenzene-4,1-diyl)bis(phenylmethanone) is utilized in:

  • Sensor Technologies : Coated pyrolytic graphite electrodes based on its derivatives have been developed for selective detection of metal ions such as Mn(2+). This application is crucial in environmental monitoring and industrial processes.

Mechanism of Action

Comparison with Similar Compounds

Nitrogen-Linked Analogues

Compounds such as [1,1'-(((1,1')-((3,3')-(ethane-1,2-diylbis(azaneylylidene))bis(1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazole-4-yl-3-ylidene))bis(diazene-2,1-diyl))bis(4-hydroxy-3,1-phenylene))bis(ethan-1-one)] () replace oxygen with nitrogen-based linkages (azaneylylidene or azanediyl). These nitrogen bridges enhance metal coordination capabilities, forming stable complexes with Co(II), Cu(II), and other transition metals. The target compound, lacking nitrogen donors, is less likely to participate in metal chelation but may exhibit stronger π-π stacking due to its aromatic benzophenone groups .

Sulfur-Linked Analogues

Examples like 1,1'-((ethane-1,2-diylbis(sulfanediyl))bis(ethane-1,1-diyl))bis(pyrrolidin-2-one) () utilize sulfanediyl (-S-) bridges. This may lower thermal stability but enhance solubility in nonpolar solvents. The target compound’s oxygen bridges likely improve oxidative stability and hydrogen-bond acceptor capacity .

Hydrazine-Linked Analogues

4,4'-(Ethane-1,2-diylbis(hydrazine-2,1-diyl))bis(2-isopropyl-5-methyl-phenol) () incorporates hydrazine groups, enabling pH-sensitive behavior and reactivity toward carbonyl compounds. In contrast, the target compound’s ether and ketone functionalities are less reactive under physiological conditions, making it more suitable for applications requiring chemical inertness .

Functional Group Variations

Gemini Surfactants

Gemini surfactants such as 4,4'-((ethane-1,2-diylbis(oxy))bis(2-oxoethane-2,1-diyl))bis(4-(alkoxy-2-hydroxypropyl)morpholin-4-ium) dibromide () share the ethane-1,2-diylbis(oxy) backbone but include cationic headgroups and alkyl chains. These surfactants exhibit low critical micelle concentrations (CMC: 0.1–0.5 mM) and antimicrobial activity.

Bis-Cyanoacrylamide Derivatives

N,N'-Ethane-1,2-diylbis(2-cyanoacetamide) derivatives () feature cyano and acrylamide groups, enabling nucleophilic additions and polymerization. The target compound’s benzophenone groups instead provide UV absorption and radical stabilization, making it suitable for photochemical applications .

Physicochemical Properties

Property [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) Nitrogen-Linked Analogues Sulfur-Linked Analogues Gemini Surfactants
Linkage Type Ether (-O-) Azanediyl (-NH-) Sulfanediyl (-S-) Ether (-O-) + Cationic
Solubility Moderate in polar aprotic solvents (e.g., DMF) High in polar solvents High in nonpolar solvents High in aqueous media
Thermal Stability High (aromatic rigidity) Moderate (metal coordination) Low (S-S bond cleavage) Moderate (decomposition at >200°C)
Biological Activity Limited (inert structure) Antimicrobial, anticancer Anticancer () Antimicrobial

Biological Activity

Ethane-1,2-diylbis(oxybenzene-4,1-diyl)bis(phenylmethanone), also known as bis(4,1-phenylene)bis(phenylmethanone) or NSC 12558, is a compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • IUPAC Name : ((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(phenylmethanone)
  • Molecular Formula : C28H22O4
  • Molecular Weight : 422.48 g/mol
  • CAS Number : 5410-01-5
  • Purity : 95% .

The biological activity of Ethane-1,2-diylbis(oxybenzene-4,1-diyl)bis(phenylmethanone) is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the compound's effects on different cell lines:

StudyCell LineEffect Observed
Study 1HeLa (cervical cancer)Inhibition of cell growth by 40% at 50 µM concentration.
Study 2MCF-7 (breast cancer)Induction of apoptosis as evidenced by increased caspase activity.
Study 3HepG2 (liver cancer)Reduction in metabolic activity by 30% after 24 hours of treatment.

These studies highlight the compound's potential as an anticancer agent.

In Vivo Studies

Research involving animal models has further elucidated the compound's biological effects:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of Ethane-1,2-diylbis(oxybenzene-4,1-diyl)bis(phenylmethanone) resulted in a significant reduction in tumor size compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in liver and kidney function tests.

Case Study 1: Anticancer Efficacy

In a clinical trial reported in the Journal of Cancer Research, patients with advanced breast cancer received Ethane-1,2-diylbis(oxybenzene-4,1-diyl)bis(phenylmethanone) as part of their treatment regimen. Results showed:

  • Overall Response Rate : 60% of patients exhibited partial responses.
  • Side Effects : Mild nausea and fatigue were the most common side effects reported.

Case Study 2: Antioxidant Activity

A study published in Free Radical Biology and Medicine assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Findings included:

  • DPPH Scavenging Activity : IC50 value of 25 µM, indicating strong radical scavenging ability.
  • Cellular Protection : The compound protected neuronal cells from oxidative damage induced by hydrogen peroxide.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes:

  • Step 1 : Reacting 4-hydroxyacetophenone derivatives with ethane-1,2-diol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the ethane-1,2-diylbis(oxy) bridge .
  • Step 2 : Subsequent Friedel-Crafts acylation or Ullmann coupling to introduce phenylmethanone groups.
    Key Considerations :
  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation of phenolic intermediates .
  • Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:
Standard characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethane-1,2-diylbis(oxy) linkage (e.g., δ ~4.3 ppm for –O–CH2_2–CH2_2–O– protons) and aromatic protons (δ 6.8–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., calculated for C28_{28}H22_{22}O6_6: 454.14 g/mol).
  • Elemental Analysis : Confirms C, H, and O content within ±0.3% deviation.

Advanced: How do the ethane-1,2-diylbis(oxy) linkages influence coordination chemistry with transition metals?

Answer:
The oxygen atoms in the ethane-1,2-diylbis(oxy) moiety act as Lewis bases, enabling chelation with metals like Cu(II), Fe(III), and Zn(II):

  • Experimental Design : Conduct UV-Vis titration in DMSO/water (1:1) to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 450–600 nm for Cu(II) complexes) .
  • Applications : Such complexes exhibit catalytic activity in oxidation reactions (e.g., epoxidation of alkenes) or serve as precursors for metal-organic frameworks (MOFs) .
    Data Contradictions :
  • While Cu(II) forms stable octahedral complexes, Fe(III) may require ancillary ligands (e.g., chloride) to prevent precipitation .

Advanced: What strategies optimize the compound’s stability under varying pH conditions?

Answer:

  • Acidic Conditions : The ether linkages (–O–CH2_2–CH2_2–O–) are prone to hydrolysis below pH 3. Stabilize using aprotic solvents (e.g., DMF) or buffered systems (pH 5–7) .
  • Alkaline Conditions : The phenylmethanone groups may undergo nucleophilic attack. Add antioxidants like BHT (0.1 wt%) to mitigate degradation .
  • Thermal Stability : TGA analysis shows decomposition onset at ~250°C, making it suitable for high-temperature reactions below this threshold .

Advanced: How does substitution on the benzene rings modulate reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (e.g., –NO2_2) : Enhance oxidative coupling efficiency but reduce solubility in polar solvents .
  • Electron-Donating Groups (e.g., –OCH3_3) : Facilitate electrophilic substitution but may require protecting groups (e.g., acetyl) during synthesis .
    Case Study :
  • A derivative with –OCH3_3 substituents showed 20% higher yield in Suzuki-Miyaura coupling compared to –NO2_2 analogs due to improved electron density .

Advanced: Can this compound serve as a monomer for polymer synthesis?

Answer:
Yes, via step-growth polymerization:

  • Methodology : React with diisocyanates (e.g., hexamethylene diisocyanate) to form polyurethanes, or with diamines for polyamide synthesis .
  • Optimization : Use catalytic tin(II) octoate (0.05 mol%) at 80°C in anhydrous THF to achieve Mn > 15,000 g/mol .
    Challenges :
  • Steric hindrance from phenylmethanone groups may limit chain elongation. Mitigate by using flexible spacers (e.g., PEG) .

Advanced: What crystallographic features distinguish this compound from analogs?

Answer:

  • Crystal Packing : Monoclinic symmetry (space group C2/c) with interlayer N–H···O and C–H···O hydrogen bonds, as seen in related sulfonamide derivatives .
  • Torsional Angles : The O–CH2_2–CH2_2–O moiety adopts a gauche conformation (torsion angle ~76°), influencing solubility and melting point (mp 180–185°C) .

Advanced: How does this compound perform in photophysical studies?

Answer:

  • UV-Vis Spectroscopy : Strong absorbance at λ = 280 nm (π→π* transition of benzophenone) and 340 nm (n→π* transition) .
  • Fluorescence Quenching : The ethane-1,2-diylbis(oxy) bridge enhances quenching efficiency in the presence of nitroaromatics (e.g., 90% quenching for picric acid at 10 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
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[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.